Brefeldine A

Vue d'ensemble

Description

Brefeldin A (BFA) is a lactone antibiotic and a specific inhibitor of protein trafficking . It disrupts the structure and function of the Golgi apparatus and is an activator of the sphingomyelin cycle . BFA has been observed to induce apoptosis in human tumor cells .

Synthesis Analysis

BFA is a fungal metabolite that has been isolated from various soil or marine fungi . It has shown versatile beneficial activities, especially its apoptosis-inducing activity in cancer cells . By a medicinal chemistry and total synthesis approach, numerous analogs from BFA have been developed to improve its inferior bioavailability and its antiproliferative ability .Molecular Structure Analysis

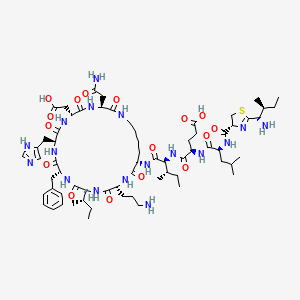

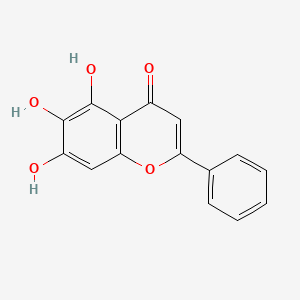

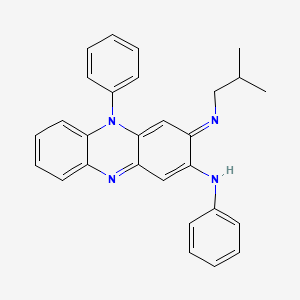

The chemical formula of BFA is C16H24O4 . It features a unique trisubstituted cyclopentane skeleton with a 13-membered macrolactone ring that possesses two trans-alkene moieties .Chemical Reactions Analysis

BFA has been involved in various chemical reactions. For instance, it has been used in the synthesis of BFA analogs . It has also been reported as an inhibitor for GTP/GDP exchange, which is important in vesicular trafficking .Physical And Chemical Properties Analysis

BFA is a white to off-white crystalline powder . It is soluble in methanol (10 mg/mL), ethanol (5 mg/mL), DMSO (20 mg/mL), acetone, and ethyl acetate (1 mg/mL) without the aid of heating .In Vivo

Brefeldin A has been used in a variety of in vivo studies. It has been used to study the effects of protein secretion and endocytosis, cell cycle progression, and apoptosis in various animal models. brefeldin A has also been used to study the effects of cell proliferation and differentiation in various tissues, including the brain and the immune system.

In Vitro

Brefeldin A has been widely used in in vitro studies. It has been used to study the effects of protein secretion and endocytosis, cell cycle progression, and apoptosis in various cell types. brefeldin A has also been used to study the effects of cell proliferation and differentiation in various cell lines, including cancer cell lines.

Mécanisme D'action

Target of Action

Brefeldin A, also known as Ascotoxin, primarily targets a guanine nucleotide exchange factor (GEF) called GBF1 . GBF1 is a member of the Arf family of GEFs, which are recruited to the membranes of the Golgi apparatus . It is responsible for the regulation of Arf1p GTPase .

Mode of Action

Brefeldin A inhibits protein transport from the endoplasmic reticulum to the Golgi complex indirectly by preventing the association of COP-I coat to the Golgi membrane . This results in the collapse of the Golgi apparatus into the endoplasmic reticulum via membrane fusion .

Biochemical Pathways

Brefeldin A disrupts the structure of the Golgi apparatus, triggering ER stress signaling pathways . It also induces the activation of CREB3, a protein with a structure similar to ATF6 . Brefeldin A inhibits vesicle formation and transport between the endoplasmic reticulum and the Golgi apparatus, which ultimately results in the collapse of the Golgi apparatus into the endoplasmic reticulum via membrane fusion .

Pharmacokinetics

Brefeldin A has poor pharmacokinetic properties, which significantly hinder its further development .

Result of Action

Brefeldin A’s action results in a rapid accumulation of proteins within the ER and collapse of the Golgi stacks . Treatment with Brefeldin A can also inhibit protein secretion and prolonged exposure can induce apoptosis .

Action Environment

The action of Brefeldin A is influenced by environmental factors such as temperature and the presence of other molecules. For example, the formation of Golgi tubules, which is induced by Brefeldin A, requires energy and can be inhibited at temperatures below 16°C . The disruption of polar sorting, another effect of Brefeldin A, correlates with the dissociation of γ-adaptin from endosomes .

Activité Biologique

Brefeldin A has been found to have a variety of effects on different cell types, including inhibition of protein secretion and endocytosis, modulation of cell cycle progression, and induction of apoptosis. brefeldin A has also been found to have anti-inflammatory and anti-cancer effects in vitro and in vivo.

Biochemical and Physiological Effects

brefeldin A has been found to have a variety of biochemical and physiological effects, including inhibition of protein secretion and endocytosis, modulation of cell cycle progression, and induction of apoptosis. brefeldin A has also been found to have anti-inflammatory and anti-cancer effects in vitro and in vivo.

Avantages Et Limitations Des Expériences En Laboratoire

Brefeldin A is a useful tool for studying cellular processes in the laboratory. It is relatively easy to synthesize and has a wide range of biological activities. However, brefeldin A is a potent inhibitor of protein secretion and endocytosis, and can induce apoptosis in some cell types. Therefore, it is important to use brefeldin A in a controlled manner to avoid unwanted effects.

Orientations Futures

1. Investigating the effects of brefeldin A on other cell types, such as stem cells and neurons.

2. Investigating the effects of brefeldin A on other diseases, such as autoimmune diseases and neurological disorders.

3. Developing new synthetic methods for producing brefeldin A.

4. Developing new methods for targeting brefeldin A to specific cell types.

5. Investigating the effects of brefeldin A on signal transduction pathways.

6. Investigating the effects of brefeldin A on gene expression.

7. Developing new therapeutic strategies for treating diseases with brefeldin A.

8. Investigating the effects of brefeldin A on the immune system.

9. Investigating the effects of brefeldin A on cancer stem cells.

10. Investigating the effects of brefeldin A on drug resistance.

11. Investigating the effects of brefeldin A on cell metabolism.

12. Investigating the effects of brefeldin A on the microbiome.

13. Investigating the effects of brefeldin A on aging.

14. Investigating the effects of brefeldin A on stem cell differentiation.

15. Investigating the effects of brefeldin A on epigenetic regulation.

Applications De Recherche Scientifique

- La brefeldine A (BFA) présente des effets antibiotiques. Elle a été isolée de divers genres fongiques, notamment Alternaria, Ascochyta, Penicillium, Curvularia, Cercospora et Phyllosticta .

- Les chercheurs ont exploré son potentiel en tant qu'agent antimicrobien en raison de sa capacité à inhiber le trafic et la sécrétion de protéines médiés par l'appareil de Golgi et le réticulum endoplasmique .

- La BFA interfère avec la division cellulaire en perturbant les voies de transport vésiculaire. Elle inhibe les facteurs d'échange de guanine contenant le domaine Sec7, essentiels à l'activation du facteur d'ADP-ribosylation .

- La BFA affecte la dynamique des microtubules et la mitose. Elle perturbe le complexe de Golgi, conduisant à un démontage réversible .

- La BFA a été évaluée comme un agent chimiothérapeutique potentiel. Le criblage anticancéreux in vitro par les National Cancer Institutes a mis en évidence son activité .

Propriétés antibiotiques

Effets cytostatiques

Potentiel antimitotique

Évaluation antitumorale

Outil moléculaire pour les études de transduction du signal

En résumé, la this compound offre un riche paysage pour l'exploration scientifique, couvrant des applications antimicrobiennes, antivirales, cytostatiques, antimitotiques et potentiellement antitumorales. Ses effets multiformes continuent d'intriguer les chercheurs de diverses disciplines. 🌟

Safety and Hazards

Propriétés

IUPAC Name |

(1R,2R,3E,7S,11E,13S,15S)-2,15-dihydroxy-7-methyl-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O4/c1-11-5-3-2-4-6-12-9-13(17)10-14(12)15(18)7-8-16(19)20-11/h4,6-8,11-15,17-18H,2-3,5,9-10H2,1H3/b6-4+,8-7+/t11-,12+,13-,14+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNZDYYTLMIZCT-KQPMLPITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC=CC2CC(CC2C(C=CC(=O)O1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC/C=C/[C@@H]2C[C@@H](C[C@H]2[C@@H](/C=C/C(=O)O1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00880041 | |

| Record name | Brefeldin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20350-15-6, 60132-23-2 | |

| Record name | Brefeldin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20350-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brefeldin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020350156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brefeldin A | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07348 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | brefeldin A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107456 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | brefeldin A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89671 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | brefeldin A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | brefeldin A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56310 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Brefeldin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BREFELDIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XG0D35F9K6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (R)-4-((3R,5R,8S,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-11-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1667696.png)

![L-alanyl-3-[(1R,2R,6R)-5-oxo-7-oxabicyclo[4.1.0]hept-2-yl]-L-alanine](/img/structure/B1667699.png)